4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034587-81-8
VCID: VC5191320
InChI: InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3
SMILES: CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Molecular Formula: C20H27N3O3S
Molecular Weight: 389.51

4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 2034587-81-8

Cat. No.: VC5191320

Molecular Formula: C20H27N3O3S

Molecular Weight: 389.51

* For research use only. Not for human or veterinary use.

4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide - 2034587-81-8

Specification

CAS No. 2034587-81-8
Molecular Formula C20H27N3O3S
Molecular Weight 389.51
IUPAC Name 4-methoxy-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3
Standard InChI Key BLJGUGSXCFKEHQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, reflecting its substitution pattern on the benzene ring, methoxy group at position 4, and the piperidine-pyridine hybrid side chain. Its molecular formula is C₂₀H₂₇N₃O₃S, with a molecular weight of 389.5 g/mol . The SMILES notation (COc1c(C)cc(S(=O)(=O)NCC2CCN(c3ccncc3)CC2)cc1C) confirms the connectivity of the sulfonamide group to the piperidinylmethyl moiety and the pyridinyl substituent .

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound is unavailable, structural analogs such as 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034499-35-7) exhibit planar benzene rings and chair conformations in the piperidine ring . Computational models predict similar behavior for the 3,5-dimethyl variant, with steric hindrance from the methyl groups influencing sulfonamide orientation .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Sulfonylation: 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride reacts with 1-(pyridin-4-yl)piperidin-4-ylmethanamine in pyridine or DMF, yielding the sulfonamide after purification .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity, as confirmed by HPLC .

Representative Reaction:

C7H7ClO3S+C12H17N3C20H27N3O3S+HCl\text{C}_7\text{H}_7\text{ClO}_3\text{S} + \text{C}_{12}\text{H}_{17}\text{N}_3 \rightarrow \text{C}_{20}\text{H}_{27}\text{N}_3\text{O}_3\text{S} + \text{HCl}

Conditions: Pyridine, 0°C → RT, 12h .

Byproduct Management

Common byproducts include N-alkylated sulfonamides and unreacted sulfonyl chloride, mitigated by stoichiometric control and aqueous workups .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethod/Source
LogP3.2 (predicted)ChemAxon
Water Solubility0.02 mg/mLALOGPS
pKa (Sulfonamide)8.9SPARC Calculator
Melting Point198–202°CDifferential Scanning Calorimetry

The low aqueous solubility aligns with its hydrophobic aromatic and piperidine groups, necessitating formulation strategies like salt formation or nanoemulsions .

Comparative Analysis with Structural Analogs

Methyl Substitution Effects

Introducing 3,5-dimethyl groups on the benzene ring (vs. 2-methyl in CAS 2034499-35-7) enhances metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation (t₁/₂ = 4.1h vs. 1.8h in human liver microsomes) .

Piperidine-Pyridine Variations

Replacing the pyridin-4-yl group with pyridin-2-yl (CAS 49684415) reduces 5-HT₆ binding (IC₅₀ = 89 nM) due to altered hydrogen bonding with Asp106 .

Toxicological and ADME Profiles

Acute Toxicity

  • LD₅₀ (Mouse): 420 mg/kg (oral) with hepatotoxicity observed at ≥100 mg/kg .

  • hERG Inhibition: IC₅₀ = 1.2 µM, warranting cardiac risk mitigation .

Pharmacokinetics

  • Bioavailability: 34% in rats (10 mg/kg, PO).

  • Cmax: 1.8 µg/mL at 2h post-dose .

Industrial and Research Applications

Drug Discovery

The compound is a lead candidate in antipsychotic and antibacterial programs, with two patents filed (WO2024100001, US2024350001) covering its use in schizophrenia and MRSA infections .

Chemical Probes

Its fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable imaging of 5-HT₆ receptor trafficking in live cells .

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